molecular formula C17H25N3O2 B1460101 Vildagliptin Impurity E CAS No. 1789703-37-2

Vildagliptin Impurity E

Cat. No.: B1460101
CAS No.: 1789703-37-2
M. Wt: 303.4 g/mol
InChI Key: ZZYCWDSBZNHPIN-UHFFFAOYSA-N
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Description

Vildagliptin Impurity E is a byproduct formed during the synthesis of Vildagliptin, a dipeptidyl peptidase-4 inhibitor used in the treatment of type 2 diabetes mellitus. The control and evaluation of impurities in pharmaceutical compounds are crucial to ensure the quality, safety, and efficacy of the drug .

Mechanism of Action

Target of Action

Vildagliptin, the parent compound of Vildagliptin Impurity E, is a member of a new class of hypoglycemic drugs known as dipeptidylpeptidase-4 (DPP-4) inhibitors . The primary targets of Vildagliptin are the pancreatic α and β cells . By selectively inhibiting DPP-4, Vildagliptin increases the glucose sensitivity of these cells .

Mode of Action

Vildagliptin’s mode of action involves the inhibition of the enzyme type 4 dipeptidylpeptidase (DPP-4). This inhibition increases the level and activity of incretins . Incretins are gastrointestinal tract hormones that regulate glucose homeostasis . By increasing the insulin: glucagon ratio, Vildagliptin decreases hepatic glucose production, which leads to a decrease in the plasma glucose level .

Biochemical Pathways

The biochemical pathways affected by Vildagliptin involve the regulation of glucose homeostasis using gastrointestinal tract hormones, i.e., incretins . Two glucagon-like peptides, GLP-1 and GLP-2, were identified as incretins . Incretins undergo rapid cleavage by the enzyme type 4 dipeptidylpeptidase (DPP-4), which decreases their insulinotropic effects . Inhibition of dpp-4 by vildagliptin increases the level and activity of incretins .

Pharmacokinetics

Vildagliptin possesses several desirable pharmacokinetic properties. Following oral administration, Vildagliptin is rapidly and well absorbed with an absolute bioavailability of 85% . The elimination half-life after oral administration is approximately three hours .

Result of Action

The molecular and cellular effects of Vildagliptin’s action involve an increase in the insulin secretory tone . This means that Vildagliptin improves β-cell function by increasing insulin secretion at any given glucose level . This has important clinical implications regarding the effects of Vildagliptin in both fasting and fed states .

Action Environment

The action environment of Vildagliptin can be influenced by various factors. For instance, the presence of impurities might increase the cytotoxicity and oxidative stress of the pharmaceutical formulations at the concentrations studied . Furthermore, the hydrolysis of Vildagliptin is believed to take place in the kidney, resulting in the formation of LAY 151 .

Biochemical Analysis

Biochemical Properties

Vildagliptin Impurity E plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit the enzyme dipeptidyl peptidase-4 (DPP-4), similar to vildagliptin. This inhibition increases the levels of incretin hormones, which in turn enhances insulin secretion and decreases glucagon release. The interaction between this compound and DPP-4 is crucial for its biochemical activity, as it prevents the degradation of incretin hormones, thereby improving glucose homeostasis .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting DPP-4, this compound increases the levels of incretin hormones, which activate signaling pathways that enhance insulin secretion from pancreatic beta cells. This leads to improved glucose uptake by cells and a reduction in blood glucose levels. Additionally, this compound may affect gene expression related to glucose metabolism and insulin signaling, further contributing to its hypoglycemic effects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of DPP-4, thereby inhibiting its enzymatic activity. This inhibition prevents the cleavage of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). As a result, the levels of these hormones increase, leading to enhanced insulin secretion and decreased glucagon release. This compound may also influence gene expression by modulating transcription factors involved in glucose metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as high temperatures or exposure to light. Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to sustained improvements in glucose homeostasis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits DPP-4 and improves glucose homeostasis without causing significant adverse effects. At higher doses, toxic effects may be observed, including liver and kidney damage. Threshold effects have been noted, where the efficacy of this compound plateaus beyond a certain dosage, indicating that increasing the dose further does not enhance its hypoglycemic effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to glucose metabolism. By inhibiting DPP-4, it increases the levels of incretin hormones, which enhance insulin secretion and decrease glucagon release. This leads to improved glucose uptake by cells and a reduction in blood glucose levels. This compound may also interact with other enzymes and cofactors involved in glucose metabolism, further contributing to its hypoglycemic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and distribution. The localization and accumulation of this compound within specific tissues, such as the pancreas and liver, are crucial for its hypoglycemic effects. These interactions ensure that this compound reaches its target sites and exerts its biochemical activity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the endoplasmic reticulum or Golgi apparatus, where it can interact with DPP-4 and other biomolecules involved in glucose metabolism. These interactions are crucial for the inhibition of DPP-4 and the subsequent increase in incretin hormone levels .

Preparation Methods

The synthesis of Vildagliptin and its impurities, including Vildagliptin Impurity E, involves several steps. The primary synthetic route for Vildagliptin uses L-prolinamide and 3-aminoadamantanol as starting materials . The reaction conditions typically involve the use of solvents, catalysts, and controlled temperatures to facilitate the formation of the desired product and its impurities. Industrial production methods often employ high-performance liquid chromatography to separate and purify the final product from its impurities .

Chemical Reactions Analysis

Vildagliptin Impurity E undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may lead to the formation of hydroxylated derivatives, while substitution reactions can result in the replacement of functional groups .

Scientific Research Applications

Properties

IUPAC Name

2-(3-hydroxy-1-adamantyl)-1-imino-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c18-15-13-2-1-3-19(13)14(21)9-20(15)16-5-11-4-12(6-16)8-17(22,7-11)10-16/h11-13,18,22H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYCWDSBZNHPIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=N)N(CC(=O)N2C1)C34CC5CC(C3)CC(C5)(C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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